molecular formula C9H9N5 B8780719 2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE

2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE

Cat. No.: B8780719
M. Wt: 187.20 g/mol
InChI Key: DURNQAAKCPUUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4,5’-bipyrimidin-6-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5’-bipyrimidin-6-amine can be achieved through various synthetic routes. One common method involves the reaction of substituted benzamidines with substituted 2-benzylidenemalononitriles under simple reaction conditions . Another approach includes the use of anilines, aryl ketones, and DMSO as a methine equivalent promoted by potassium persulfate (K₂S₂O₈) to provide 4-arylpyrimidines . Additionally, a ZnCl₂-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Industrial Production Methods

Industrial production methods for 2-Methyl-4,5’-bipyrimidin-6-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5’-bipyrimidin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-4,5’-bipyrimidin-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4,5’-bipyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,5’-bipyrimidin-6-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

2-methyl-6-pyrimidin-5-ylpyrimidin-4-amine

InChI

InChI=1S/C9H9N5/c1-6-13-8(2-9(10)14-6)7-3-11-5-12-4-7/h2-5H,1H3,(H2,10,13,14)

InChI Key

DURNQAAKCPUUOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a microwave vial were added 6-chloro-2-methylpyrimidin-4-amine (700 mg, 4.88 mmol), pyrimidin-5-ylboronic acid (725 mg, 5.86 mmol), PdCl2(PPh3)2 (684 mg, 0.97 mmol), dioxane (10 mL) and Na2CO3 (2 M, 7 mL, 14 mmol) under Argon. The vial was microwave heated for 1 h at 160° C. Water was added, and extracted with 10% MeOH/CHCl3 (3*50 mL). The organic layers were combined and concentrated under reduced pressure and the crude was purified by silica gel chromatography to yield the title compound as a white solid; MS (m/z): [M+H]+188.2.
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